1-(1-Methyl-5-oxopyrrolidin-3-yl)piperazin-2-one
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Overview
Description
1-(1-Methyl-5-oxopyrrolidin-3-yl)piperazin-2-one is a compound that features a pyrrolidinone ring fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-5-oxopyrrolidin-3-yl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-oxopyrrolidine with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-5-oxopyrrolidin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-(1-Methyl-5-oxopyrrolidin-3-yl)piperazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-5-oxopyrrolidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-5-oxopyrrolidin-3-yl)urea: This compound shares a similar pyrrolidinone structure but differs in the presence of a urea group instead of a piperazine ring.
3-(piperazin-1-yl)oxolan-2-one:
Uniqueness
1-(1-Methyl-5-oxopyrrolidin-3-yl)piperazin-2-one is unique due to its specific combination of a pyrrolidinone and piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(1-methyl-5-oxopyrrolidin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-11-6-7(4-8(11)13)12-3-2-10-5-9(12)14/h7,10H,2-6H2,1H3 |
InChI Key |
MNQMITSBCQKPHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)N2CCNCC2=O |
Origin of Product |
United States |
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